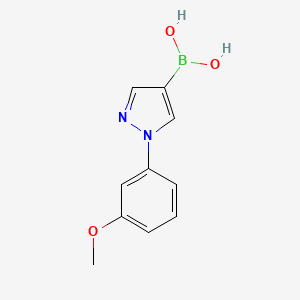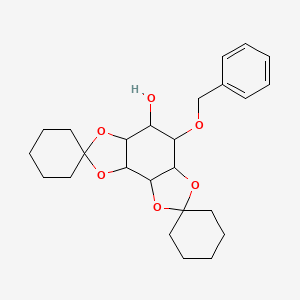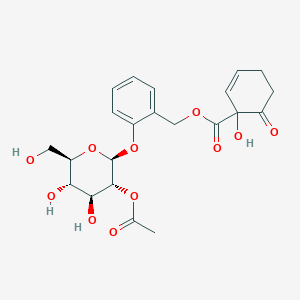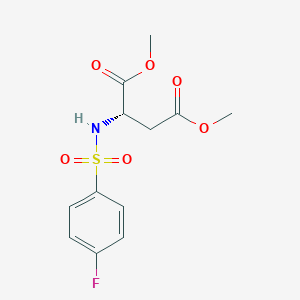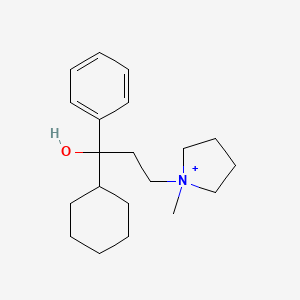
Tricyclamol cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclamol cation is a quaternary ammonium compound known for its crystalline, odorless nature and high solubility in water . It has been utilized for its spasmolytic action on smooth muscle, effectively inhibiting the spasmogenic effects of various agents such as acetylcholine, carbachol, pilocarpine, and barium chloride . This compound has shown significant potential in reducing the motility of the stomach and duodenum, making it valuable in controlling pain associated with peptic ulceration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricyclamol cation involves the reaction of triphenylene with gallium(III) chloride under an argon atmosphere. The mixture is stirred at 40°C for 90 minutes, resulting in a bright pink suspension . This method highlights the importance of controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled environments to ensure purity and yield. The use of high-purity reagents and precise temperature control are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclamol cation undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not widely documented.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or hydroxides.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Tricyclamol cation has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its effects on smooth muscle and potential therapeutic applications.
Medicine: Explored for its spasmolytic properties and potential use in treating conditions like peptic ulcers.
Wirkmechanismus
Tricyclamol cation exerts its effects primarily through its action on smooth muscle. It inhibits the spasmogenic effects of acetylcholine and other agents by blocking the superior cervical ganglion . This action reduces the motility of the stomach and duodenum, providing relief from spasms and associated pain .
Vergleich Mit ähnlichen Verbindungen
Atropine: Another anticholinergic agent with spasmolytic properties.
Hyoscyamine: Similar in its effects on smooth muscle but less potent than tricyclamol cation.
Scopolamine: Used for its antispasmodic and antiemetic properties.
Uniqueness: this compound is unique due to its high solubility in water and its potent spasmolytic action, which is significantly more effective than hyoscyamine in reducing stomach and duodenal motility . Its ability to inhibit a wide range of spasmogenic agents makes it a valuable compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
60-48-0 |
|---|---|
Molekularformel |
C20H32NO+ |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1 |
InChI-Schlüssel |
FRBBPWXCRBHYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)
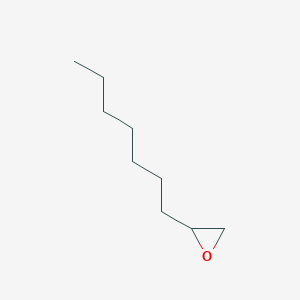
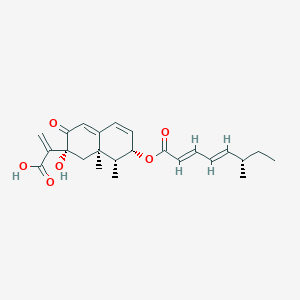
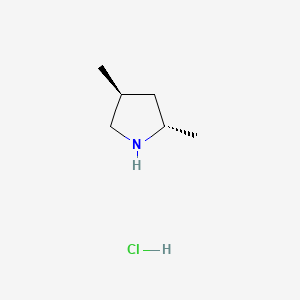
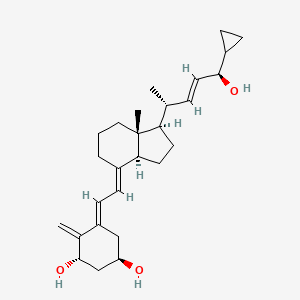
methanone](/img/structure/B14081885.png)
